Adenosine-5'-diphosphoglucose disodium salt

Plant starch biosynthesis Enzyme specificity Starch synthase IV

Plant starch synthase (SSIV) and bacterial glycogen synthase exhibit absolute nucleoside diphosphate specificity, failing completely with UDP-glucose or ADP alone. This ADP-glucose disodium salt (≥93% by HPLC) is the obligate glucosyl donor for kinetic assays, AGPase pyrophosphorolysis studies, and LC-MS/MS metabolite quantification. - **Absolute specificity**: Arabidopsis SSIV shows zero activity with UDP-glucose; 10-fold rate advantage over UDP-glucose for SSIII - **Formulation advantage**: Disodium salt provides ≥50 mg/mL aqueous solubility vs. free acid - **Validated assays**: Compatible with radioactive [U-¹⁴C]glucose incorporation and non-radioactive HPLC (ADP accumulation)

Molecular Formula C16H23N5Na2O15P2
Molecular Weight 633.3 g/mol
Cat. No. B8122901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-5'-diphosphoglucose disodium salt
Molecular FormulaC16H23N5Na2O15P2
Molecular Weight633.3 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]
InChIInChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1
InChIKeyGZBIVALVIPYODS-UQGWVDHFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADP-Glucose Disodium: Substrate for Starch Synthase


Adenosine-5'-diphosphoglucose disodium salt (ADP-glucose disodium; ADPG; CAS 102129-65-7) is a nucleotide sugar that serves as the primary glucosyl donor for starch biosynthesis in plants, green algae, and cyanobacteria, as well as glycogen biosynthesis in bacteria [1]. It is the obligate substrate for ADP-glucose-dependent starch synthases (EC 2.4.1.21) and a key substrate for α-1,4-glucan-protein synthase (ADP-forming; EC 2.4.1.113) and ADP-glucose pyrophosphorylases [2]. Commercially, it is supplied as a disodium salt crystalline solid with a molecular weight of 633.31 g/mol, a purity specification typically ≥93% by HPLC, and hygroscopic stability requiring storage at −20°C .

Workflow
ADP-glucose-dependent starch synthase assays (plant, algal, cyanobacterial)
Selection
Absolute glucosyl donor requirement for SSIV and related synthases
Use Context
Reverse-direction AGPase assays; nucleotide sugar metabolic profiling standard

Why ADP-Glucose Disodium Cannot Be Replaced


Generic substitution of ADP-glucose disodium with UDP-glucose or ADP fails because plant and bacterial starch/glycogen synthases exhibit strict nucleoside diphosphate specificity. Starch synthase IV (SSIV) from Arabidopsis thaliana shows zero detectable activity when UDP-glucose is provided as the glucosyl donor, demonstrating absolute requirement for ADP-glucose [1]. Similarly, starch synthase III (SSIII) preferentially utilizes ADP-glucose, with UDP-glucose serving only as a secondary substrate with reduced catalytic efficiency [2]. ADP alone cannot function as a glucosyl donor because it lacks the glucose moiety essential for chain elongation. Furthermore, the disodium salt formulation provides enhanced aqueous solubility (≥50 mg/mL in water) compared to the free acid form, which is critical for reproducible enzymatic assay preparation .

UDP-glucose
Starch synthase IV shows no detectable activity with UDP-glucose; plant/green alga models may yield false negatives if substituted.
ADP alone
Lacks the glucose moiety required for chain elongation; cannot serve as glucosyl donor in any starch/glycogen synthase reaction.
Free acid form
Disodium salt formulation provides higher aqueous solubility (≥50 mg/mL) critical for reproducible enzymatic assay preparation; free acid may require pH adjustment and show lot-dependent dispersion.

ADP-Glucose Disodium: Kinetic Comparison Against Analogs


SSIV Absolute Specificity for ADP-Glucose

Recombinant Arabidopsis thaliana starch synthase IV (SSIV) demonstrates complete substrate specificity for ADP-glucose as the glucosyl donor, with no detectable activity when UDP-glucose is substituted as the substrate [1]. This contrasts with mammalian glycogen synthases, which can utilize UDP-glucose. The functional consequence is that UDP-glucose cannot initiate or elongate starch granules in plant systems expressing SSIV, making ADP-glucose disodium the mandatory reagent for SSIV-dependent assays.

SSIV specificity
Head-to-head
Activity: ADP-glucose 31.4 nmol·min⁻¹·mg⁻¹; UDP-glucose n.d.
Kₘ ADP-glucose = 0.96 mM; glycogen primer
SSIV mandatory reagent for starch granule initiation studies
Recombinant Arabidopsis SSIV; E. coli ΔglgCAP host
Plant starch biosynthesis Enzyme specificity Starch synthase IV

ADP-Glucose vs. UDP-Glucose: Kinetic Efficiency

In sucrose synthase-catalyzed reactions from ripening rice seeds, ADP-glucose displays a Kₘ of 3.8 mM compared to 5.3 mM for UDP-glucose, indicating ~1.4-fold higher apparent affinity [1]. More strikingly, in a separate kinetic analysis, ADP-glucose achieved a 1.28-fold higher catalytic efficiency (Vmax/Kₘ = 1.11 U·mM⁻¹·μl⁻¹) than UDP-glucose (0.87 U·mM⁻¹·μl⁻¹) [2]. This translates to more efficient glucose transfer at physiologically relevant substrate concentrations, reducing the amount of costly reagent required per assay.

Catalytic efficiency
Reported
ADP-glucose 1.11 U·mM⁻¹·μl⁻¹ (1.28× UDP-glc)
GDP-glucose only 0.17 U·mM⁻¹·μl⁻¹
Supports reagent efficiency evaluation in sucrose synthase assays
SD ≤10%; ≥2 independent experiments
Enzyme kinetics Sucrose synthase Nucleotide sugar comparison

ADP-Glucose Faster Glucosyl Transfer vs. UDP-Glucose

Classical biochemical studies by Recondo and Leloir (1961) established that ADP-glucose (ADPG) reacts approximately tenfold faster than UDP-glucose (UDPG) as a glucosyl donor in starch glucosyltransferase assays using the same enzyme preparation [1]. This seminal finding underpins the evolutionary selection of ADP-glucose as the preferred substrate for starch biosynthesis in photosynthetic eukaryotes. The substantial rate differential has practical implications for assay design, where ADP-glucose disodium enables shorter incubation times and higher signal-to-noise ratios in endpoint detection.

Reaction rate
Reported
~10-fold faster glucosyl transfer vs UDP-glucose
Enables shorter incubation times in starch glucosyltransferase assays
Classical biochemical study (Recondo & Leloir 1961)
Starch biosynthesis Glucosyltransferase Reaction rate

ADP-Glucose Disodium Purity and Solubility

Reputable vendors including Sigma-Aldrich (Merck) and Santa Cruz Biotechnology supply Adenosine-5′-diphosphoglucose disodium salt with a minimum purity specification of ≥93% by HPLC . The disodium salt formulation achieves aqueous solubility of at least 50 mg/mL in water at neutral pH, producing a clear, colorless to faintly yellow solution . Alternative nucleotide sugars such as UDP-glucose disodium salt are typically supplied with comparable purity but may exhibit different solubility profiles and hygroscopicity, necessitating distinct handling protocols. The defined purity threshold ensures reproducible kinetic measurements across laboratories and eliminates variability introduced by lower-grade preparations.

Purity & solubility
Class-level
≥93% HPLC; ≥50 mg/mL in water
Industry-standard purity grade supports reproducible kinetic measurements
Supplier specification; review lot-specific COA
Reagent procurement Purity specification Solubility

Red Algal Starch Synthase: UDP-Glucose Preference

In crude extracts of the red alga Gracilaria tenuistipitata, starch synthase activity was almost 9-fold higher with UDP[U-¹⁴C]glucose than with ADP[U-¹⁴C]glucose [1]. This organism-specific preference highlights a critical procurement decision point: researchers working with red algal systems must select UDP-glucose, whereas those studying green plants, cyanobacteria, or bacteria require ADP-glucose disodium. Substituting one for the other in the wrong biological context yields negligible or misleading activity measurements.

Red algal synthase
Reported
UDP-glucose ~9× higher activity than ADP-glucose
Gracilaria tenuistipitata crude extracts
Organism-specific substrate preference: ADP-glc for green plants, UDP-glc for red algae
Prevents mis-purchasing in non-plant model systems
Red algae Starch synthase Substrate preference

AGPase Requires ADP-Glucose Disodium

ADP-glucose pyrophosphorylase (AGPase; EC 2.7.7.27) catalyzes the synthesis of ADP-glucose from ATP and glucose-1-phosphate. However, for reverse-direction assays measuring AGPase activity via ADP-glucose consumption (pyrophosphorolysis), authentic ADP-glucose disodium is the required substrate [1]. Attempting to substitute ATP + glucose-1-phosphate in the reverse assay does not recapitulate the correct reaction equilibrium. Furthermore, the disodium salt formulation provides the exact counterion composition needed for reproducible kinetic measurements, as divalent cation concentrations influence AGPase allosteric regulation by 3-phosphoglycerate and orthophosphate [2].

AGPase requirement
Class-level
ADP-glucose disodium mandatory for reverse-direction assay
ATP + G1P cannot substitute; counterion impacts allosteric regulation
Pyrophosphorolysis direction; verify assay conditions
ADP-glucose pyrophosphorylase Enzyme assay Allosteric regulation

ADP-Glucose Disodium Applications


Plant and Algal Starch Synthase Assays

ADP-glucose disodium salt is the indispensable substrate for quantifying starch synthase (EC 2.4.1.21) activity in extracts from Arabidopsis, maize, rice, potato, spinach, and cyanobacteria. The absolute specificity of SSIV for ADP-glucose [1] and the 10-fold rate advantage over UDP-glucose [2] make this reagent essential for accurate kinetic characterization. Both radioactive (ADP[U-¹⁴C]glucose incorporation) and non-radioactive HPLC-based assays (quantifying ADP accumulation) have been validated [3], enabling flexible experimental design across laboratories with varying instrumentation.

Reverse-Direction AGPase Assays

AGPase catalyzes the rate-limiting step in starch biosynthesis and is a key target for metabolic engineering. Reverse-direction assays measuring pyrophosphorolysis of ADP-glucose to ATP and glucose-1-phosphate require authentic ADP-glucose disodium as substrate [4]. The disodium salt formulation ensures consistent ionic strength, which is critical because AGPase activity is allosterically regulated by 3-phosphoglycerate and orthophosphate in a cation-dependent manner [5]. This application is central to screening AGPase variants for enhanced starch yield in crop improvement programs.

Bacterial Glycogen Synthase Assays

In bacteria such as Escherichia coli, glycogen synthase utilizes ADP-glucose exclusively as the glucosyl donor, in contrast to mammalian glycogen synthases which use UDP-glucose [6]. ADP-glucose disodium is therefore the required substrate for characterizing bacterial glycogen metabolism, including studies of the glgC (AGPase) and glgA (glycogen synthase) operon. The ≥93% purity specification ensures that contaminating nucleotides do not interfere with coupled enzyme assays linking ADP production to NADH oxidation.

Nucleotide Sugar Metabolic Profiling

ADP-glucose disodium serves as an authentic analytical standard for LC-MS/MS quantification of endogenous ADP-glucose pools in plant tissues. The disodium salt form matches the ionization and chromatographic behavior of the intracellular metabolite, enabling accurate absolute quantification using isotope dilution strategies [7]. This application is particularly valuable for studies investigating the controversial cytosolic versus plastidial localization of ADP-glucose synthesis in cereal endosperm [8].

Application
Selection Property
Validation Focus
Plant starch synthase assays
Absolute ADP-glucose substrate requirement
SSIV/SSIII activity detection; glucosyl incorporation rate
Reverse AGPase assays
Disodium salt formulation for consistent ionic strength
Allosteric effector screening; pyrophosphorolysis kinetics
Bacterial glycogen synthase
Exclusive ADP-glucose utilization in E. coli and related
Coupled enzyme assay integrity; glg operon characterization
Nucleotide sugar profiling
Disodium salt matches intracellular metabolite ionization
LC-MS/MS absolute quantification; cytosolic/plastidial pool resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine-5'-diphosphoglucose disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.